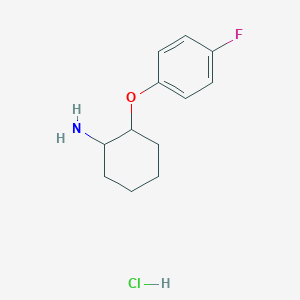

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride

Description

2-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a primary amine group and a para-fluorinated phenoxy substituent. Its molecular formula is C₁₂H₁₅ClFNO, with an approximate molecular weight of 245.7 g/mol (inferred from structural analogs) . This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its versatile amine-phenoxy scaffold. It is commercially available in high purity (≥95%) and is stored at -20°C for long-term stability .

Properties

IUPAC Name |

2-(4-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h5-8,11-12H,1-4,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVYSVDROYSAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with cyclohexanone to form 2-(4-fluorophenoxy)cyclohexanone. This intermediate is then reduced to 2-(4-fluorophenoxy)cyclohexanol, which is subsequently converted to 2-(4-fluorophenoxy)cyclohexan-1-amine through an amination reaction. Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride exhibits a range of biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in inhibiting neurodegenerative processes by modulating pathways involved in neuronal survival and function. For instance, inhibitors targeting neutral sphingomyelinase 2 have demonstrated efficacy in reducing exosome release from neuronal cells, which is crucial for cellular homeostasis.

- Anticancer Activity : Compounds with structural similarities have been reported to exhibit antiproliferative effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell growth in melanoma and breast cancer models.

Scientific Research Applications

The compound has several notable applications in scientific research:

- Medicinal Chemistry : It serves as an important intermediate in the synthesis of novel therapeutic agents aimed at treating neurological disorders and cancers.

- Pharmacological Studies : Its interactions with specific biological targets are being studied to elucidate mechanisms of action that could lead to new drug discoveries.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities, particularly in coatings and polymers .

Case Studies and Experimental Findings

Several studies have documented the biological activity of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride or its analogs. Below is a summary table outlining key findings:

| Study | Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study A | 2-(4-Fluorophenoxy)cyclohexan-1-amine | nSMase2 | 10 | Inhibition of exosome release |

| Study B | Analog B | Topoisomerase IIα | 5 | Antiproliferative in cancer cells |

| Study C | Analog C | Various receptors | 15 | Modulation of neurotransmission |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride and analogous compounds:

Note: Exact molecular weight for the target compound is inferred from structural analogs due to incomplete data.

Structural and Functional Differences

Positional Isomerism

- 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl (CAS 1306603-32-6) differs by the fluorine atom’s position (ortho vs. para).

Ketone vs. Amine Derivatives

- Fluorexetamine HCl and 2-Fluoro Deschloroketamine HCl contain ketone groups, increasing molecular weight (~271.8 and 257.7 g/mol, respectively) compared to the amine-phenoxy target compound. Ketones may influence metabolic stability and bioavailability in vivo .

Alkoxy vs. Phenoxy Substituents

- rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine HCl replaces the fluorophenoxy group with a bulky 3-methylbutoxy chain. This modification reduces aromaticity and increases hydrophobicity, impacting solubility and membrane permeability .

Chain Length Variations

- 2-(4-Fluorophenoxy)-1-propanamine HCl (CAS 1051368-76-3) features a shorter propanamine chain instead of a cyclohexane ring. This reduces steric hindrance, making it more flexible but less rigid in molecular interactions .

Research and Application Insights

- Pharmaceutical Relevance: The target compound’s para-fluorophenoxy group is advantageous in designing CNS-active drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

- Forensic Chemistry: Ketone-containing analogs like Fluorexetamine HCl are used as reference standards to identify novel psychoactive substances .

- Industrial Use : The propanamine derivative (99% purity) is employed in large-scale synthesis, reflecting its commercial viability .

Biological Activity

2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the fluorinated phenoxy group, contribute to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of diverse scientific literature.

Structural Overview

The chemical structure of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride can be represented as follows:

This compound features a cyclohexane ring substituted with a 4-fluorophenoxy group and an amine functional group, enhancing its lipophilicity and metabolic stability.

The biological activity of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate the activity of specific receptors, potentially influencing neurotransmitter systems. This modulation may lead to therapeutic effects in neurological disorders.

- Enzyme Interaction : It can bind to enzymes, altering their activity and affecting various biochemical pathways. This interaction is crucial for understanding its role in drug development and therapeutic applications .

In Vitro Studies

Research has demonstrated that 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.4 | S. aureus |

| Compound B | 16.5 | E. coli |

- Anti-inflammatory Effects : In vitro assays have shown that derivatives of this compound may exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the therapeutic potential of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride:

- Neurological Research : A study examined the effects of this compound on neuronal cell lines, revealing its ability to enhance synaptic plasticity through modulation of neurotransmitter release. This suggests a possible role in treating neurodegenerative disorders .

- Cancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in murine models, indicating potential as an antitumor agent through pathways involving apoptosis and cell cycle regulation .

Therapeutic Applications

The promising biological activities of 2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride make it a candidate for various therapeutic applications:

- Neurological Disorders : Its mechanism of action suggests potential use in treating conditions such as Alzheimer's disease and schizophrenia by targeting neurotransmitter systems.

- Infectious Diseases : Given its antimicrobial properties, further research could explore its use as an antibiotic or adjunct therapy for resistant bacterial infections.

Q & A

Q. What are the key synthetic pathways for 2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution of 4-fluorophenol with a cyclohexanamine derivative under basic conditions (e.g., NaOH or K₂CO₃) to form the ether linkage, followed by hydrochlorination to stabilize the amine. Multi-step protocols may include reductive amination (using NaBH₃CN) or catalytic hydrogenation to optimize stereoselectivity. Reaction temperature (0–80°C) and solvent choice (e.g., THF, DMF) critically affect regioselectivity and impurity profiles .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility, enabling compatibility with in vitro assays (e.g., receptor binding studies) and pharmacokinetic profiling. The ionic form stabilizes the amine against oxidation and facilitates reproducible dosing in physiological buffers .

Q. What spectroscopic methods are used to characterize 2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride?

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexane chair conformation, fluorophenoxy aromatic signals).

- FT-IR : Confirms N–H stretching (2500–3300 cm⁻¹) and C–F vibration (1100–1250 cm⁻¹).

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~243.7) and purity (>95%) .

Q. What is the hypothesized mechanism of action for this compound in neurological research?

Structural analogs (e.g., arylcyclohexylamines) act as NMDA receptor antagonists, suggesting potential dissociative anesthetic properties. Fluorine’s electronegativity may enhance receptor binding affinity compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between fluorinated and non-fluorinated cyclohexanamine derivatives?

Contradictions often arise from fluorine’s steric and electronic effects. Use competitive radioligand assays (e.g., [³H]MK-801 for NMDA receptors) to quantify binding affinity (Kᵢ). Compare SAR trends: Fluorine at the para position increases lipophilicity (logP) but may reduce hydrogen bonding with GluN1 subunits. Molecular docking simulations (e.g., AutoDock Vina) can validate hypotheses .

Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics?

- Species selection : Rodent models (e.g., Sprague-Dawley rats) for initial ADME profiling.

- Dosing route : Intravenous vs. oral administration to assess bioavailability.

- Analytical method : LC-MS/MS quantification in plasma/brain homogenates with deuterated internal standards.

- Metabolite ID : Phase I/II metabolism screening using liver microsomes .

Q. How does the fluorophenoxy group influence metabolic stability compared to chlorophenoxy or methoxy analogs?

Fluorine’s low polarizability reduces CYP450-mediated oxidation. Conduct microsomal stability assays (human/rat liver microsomes + NADPH) to compare half-lives. Chlorophenoxy analogs may undergo dehalogenation, while methoxy groups are prone to demethylation, increasing metabolic liability .

Q. What strategies optimize enantiomeric purity during synthesis, and how does chirality affect biological activity?

- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H).

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation. Enantiomers may exhibit divergent receptor selectivity (e.g., NMDA vs. σ-1 receptors). Test racemic vs. resolved forms in in vitro functional assays .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implement quality-by-design (QbD) principles:

Q. What are the limitations of current in silico models for predicting this compound’s toxicity?

Existing QSAR models often underestimate fluorine-specific interactions (e.g., covalent binding to liver proteins). Augment predictions with toxicogenomics (RNA-seq of hepatocytes) and reactive metabolite screening (GSH trapping assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.